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Compound of Interest

4-Chloro-2-iodopyrrolo[2,1-f]
[1,2,4]triazine

cat. No.: B1371928

Compound Name:

An In-depth Technical Guide to the Biological Activity of Substituted Pyrrolo[2,1-f]triazine
Derivatives

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core, a unique bicyclic heterocycle with a bridgehead nitrogen,
has emerged as a "privileged scaffold" in modern medicinal chemistry.[4][5] Its structural
rigidity, coupled with the presence of multiple nitrogen atoms, allows for specific hydrogen
bonding and other non-covalent interactions with various biological targets.[1] This versatility
has led to the development of a diverse array of derivatives exhibiting a wide spectrum of
biological activities, from anticancer and antiviral to anti-inflammatory effects.[4][6] Notably, this
scaffold is at the heart of several clinically approved drugs, including the kinase inhibitor
Avapritinib and the broad-spectrum antiviral Remdesivir, underscoring its therapeutic
significance.[1][7]

This technical guide provides a comprehensive overview of the biological activities of
substituted pyrrolo[2,1-f]triazine derivatives. We will delve into their mechanisms of action,
explore structure-activity relationships, and provide detailed experimental protocols for their
biological evaluation. This document is intended for researchers, scientists, and drug
development professionals seeking to leverage the therapeutic potential of this remarkable
heterocyclic system.
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Anticancer Activity: Targeting Aberrant Signaling
Pathways

The pyrrolo[2,1-f]triazine scaffold has proven to be a fertile ground for the discovery of potent
anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor
growth, proliferation, and survival.[1][7]

Mechanism of Action: Kinase Inhibition

Many pyrrolo[2,1-f]triazine derivatives function as ATP-competitive inhibitors of various protein
kinases.[8] By occupying the ATP-binding site of the kinase domain, these compounds prevent
the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling
pathways. Key kinase targets for this class of compounds include:

e c-Met and VEGFR-2: Dual inhibition of c-Met (hepatocyte growth factor receptor) and
VEGFR-2 (vascular endothelial growth factor receptor 2) is a promising strategy to
simultaneously target tumor growth, metastasis, and angiogenesis.[9] Several pyrrolo[2,1-
fltriazine derivatives have been developed as potent dual inhibitors of these kinases.[1][9]
For instance, compound 19 (from a study by Shi et al.) demonstrated nanomolar inhibitory
activity against both c-Met and VEGFR-2.[1]

e Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that is frequently
mutated or overexpressed in various cancers, including non-small cell lung cancer (NSCLC).
[1] 2,7-disubstituted-pyrrolo[2,1-f]triazine derivatives have been identified as potent ALK
inhibitors, with some compounds showing high selectivity over other kinases.[1]

e Phosphoinositide 3-kinases (P13Ks): The PI3K signaling pathway is often dysregulated in
cancer. Pyrrolo[2,1-f]triazine derivatives have been designed as selective inhibitors of PI3K
isoforms, particularly p110a and p1104.[10]

e p38a Mitogen-Activated Protein (MAP) Kinase: The p38a MAP kinase is involved in cellular
responses to stress and inflammation and has been implicated in cancer. A novel series of
pyrrolo[2,1-f]triazines have been identified as potent p38a MAP kinase inhibitors that bind to
the DFG-out (inactive) conformation of the enzyme.[11]
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Data Presentation: Anticancer Activity of Representative

lo[2 1-fltriazi atives

Compound Target(s) IC50 (nM) Cell Line Reference
23+0.1,5.0+
Compound 19 c-Met, VEGFR-2 0.5 - [1]
Compound 21 ALK 10+2 - [1]
Compound 14a p110q, p110d 122,119 - [10]
23%0.1,50+ ,
27a c-Met, VEGFR-2 0.5 Multiple [9]
VEGFR-2, o
BMS-582664 Potent inhibitor HUVEC [12]
FGFR-1

Experimental Protocol: In Vitro Kinase Inhibition Assay
(LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a representative method for quantifying the inhibitory activity of test
compounds against a specific kinase.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay
that measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to a kinase.
Inhibitors will compete with the tracer for binding to the kinase, resulting in a decrease in the
FRET signal.

Materials:

Kinase of interest (e.g., c-Met, VEGFR-2)

LanthaScreen™ Eu-anti-tag antibody

Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

Test compounds (dissolved in DMSO)
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e Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)
o 384-well microplates (low volume, non-binding surface)

» Plate reader capable of time-resolved fluorescence detection

Procedure:

o Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further
dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO
concentration in the assay should be kept constant (e.g., <1%).

e Assay Setup:

o Add 2.5 puL of the diluted test compound or vehicle control (DMSO in assay buffer) to the
wells of the 384-well plate.

o Add 2.5 puL of the kinase-antibody mixture (pre-incubated) to each well.
o Add 5 pL of the tracer solution to each well.
 Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

» Detection: Read the plate on a TR-FRET-capable plate reader. Excite at 340 nm and
measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

o Data Analysis:
o Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
o Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

o Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization: Generic Kinase Signhaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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